molecular formula C15H11F3N6O5S2 B2366393 N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide CAS No. 956204-30-1

N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-2-nitrobenzenesulfonohydrazide

Cat. No.: B2366393
CAS No.: 956204-30-1
M. Wt: 476.41
InChI Key: XYSATTVUORZBJP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole and thiazole rings would provide rigidity to the structure, while the other groups could influence its overall shape and polarity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the nitro group could participate in reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity and metabolic stability .

Scientific Research Applications

  • Structural Properties and Synthesis : A study by Portilla et al. (2007) explores the structural properties of related compounds, focusing on how molecules are linked into chains and sheets by hydrogen bonds. This research contributes to the understanding of the molecular structure and properties of these compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

  • Potential Therapeutic Applications : Küçükgüzel et al. (2013) investigated a series of novel derivatives for their potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This highlights the versatile potential of these compounds in various therapeutic areas (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).

  • Insecticidal and Fungicidal Activities : Zhu et al. (2014) synthesized a series of novel compounds and evaluated their insecticidal and fungicidal activities. This research is significant for the development of new pesticides and fungicides (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).

  • Synthesis of Novel Derivatives : Kariuki et al. (2022) focused on the synthesis of novel derivatives and their structural characterization. This study contributes to the development of new compounds with potentially useful properties (Kariuki, Abdel-Wahab, Mohamed, Bekheit, & El‐Hiti, 2022).

  • Antimicrobial and Antiproliferative Activities : Mansour et al. (2020) synthesized and evaluated new derivatives for their antimicrobial and antiproliferative activities, highlighting their potential as therapeutic agents against certain bacteria and cancer cells (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of similar compounds. Future research could focus on exploring its synthesis, characterizing its physical and chemical properties, and investigating its biological activity .

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-N'-(2-nitrophenyl)sulfonyl-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N6O5S2/c1-8-6-12(15(16,17)18)23(21-8)14-19-9(7-30-14)13(25)20-22-31(28,29)11-5-3-2-4-10(11)24(26)27/h2-7,22H,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSATTVUORZBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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